molecular formula C16H16F3NO B2597217 (2E)-2-{[4-(trifluorométhyl)phényl]méthylidène}-1-azabicyclo[3.2.2]nonan-4-one CAS No. 477848-47-8

(2E)-2-{[4-(trifluorométhyl)phényl]méthylidène}-1-azabicyclo[3.2.2]nonan-4-one

Numéro de catalogue: B2597217
Numéro CAS: 477848-47-8
Poids moléculaire: 295.305
Clé InChI: JGGLRWMAQWNGKP-NTEUORMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one is an organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.

Industry

    Agriculture: Use as a pesticide or herbicide due to its chemical properties.

    Polymer Science: Incorporation into polymers to enhance their properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the imine: The final step involves the condensation of the bicyclic ketone with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or the bicyclic ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.

Mécanisme D'action

The mechanism of action of (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through binding to their active sites.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with biochemical pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Unique due to its trifluoromethyl group and bicyclic structure.

    (2E)-2-{[4-(methyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2E)-2-{[4-(chloromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one: Similar structure but with a chloromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, making it a compound of significant interest in various fields.

Activité Biologique

The compound (2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one , a bicyclic structure with a trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, biological mechanisms, and research findings, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of the compound is C14H10F3NOC_{14}H_{10}F_3NO, with a molecular weight of approximately 329.228 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC₁₄H₁₀F₃N O
Molecular Weight329.228 g/mol
IUPAC Name(2E)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one
CAS NumberNot available

The compound's mechanism of action is primarily linked to its interaction with various biological targets. It has been reported to inhibit 4-hydroxyphenylpyruvate dioxygenase , an enzyme involved in the catabolism of tyrosine, which plays a crucial role in various metabolic pathways . This inhibition can lead to altered metabolic states in cells, potentially impacting cancer cell proliferation and survival.

Antimicrobial Activity

Research indicates that derivatives of the bicyclic structure exhibit significant activity against pathogens such as Plasmodium falciparum and Trypanosoma brucei . The compound's structural features contribute to its efficacy against drug-resistant strains, making it a candidate for further development in antimalarial and antitrypanosomal therapies.

Case Study: Antiplasmodial Activity

In a study examining various 3-azabicyclo[3.2.2]nonanes, it was observed that specific derivatives showed promising in vivo activity against Plasmodium berghei in mouse models. The active compounds were further characterized for their cytotoxic profiles and selectivity indices, indicating their potential as therapeutic agents against malaria .

Cytotoxicity Profile

The cytotoxicity of the compound has been evaluated using standard assays, revealing moderate toxicity against certain cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for developing safer therapeutic agents.

Table: Cytotoxicity Data

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Pharmacokinetics

The pharmacokinetic profile of the compound remains largely unexplored; however, predictions based on its structure suggest favorable absorption characteristics. The compound is expected to have moderate permeability across biological membranes due to its lipophilic nature.

Absorption and Distribution Predictions

  • Human Intestinal Absorption : High probability
  • Blood-Brain Barrier Penetration : Moderate probability
  • Caco-2 Permeability : Low probability indicating limited passive diffusion across intestinal barriers .

Propriétés

IUPAC Name

(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-3-1-11(2-4-13)9-14-10-15(21)12-5-7-20(14)8-6-12/h1-4,9,12H,5-8,10H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGLRWMAQWNGKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)CC2=CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)C/C2=C\C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.